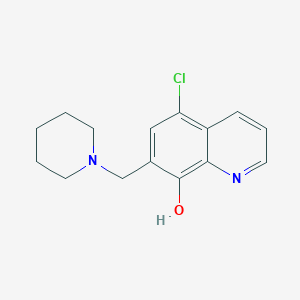

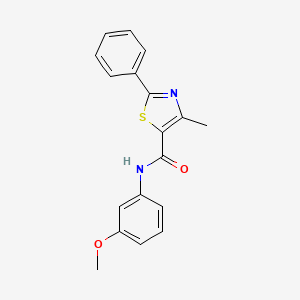

![molecular formula C23H26FNO3 B5566820 (1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)

(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FMBP and is a spirocyclic β-lactam that has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Anti-Tumor and Anti-Angiogenic Activity

A study by Basappa et al. (2009) investigated the anti-proliferative effect of azaspiro bicyclic hydantoin derivatives against human ovarian cancer cells and murine osteosarcoma cells. Among the compounds, derivatives with a fluorine atom at the 3rd position of the phenyl ring showed significant anti-proliferative activity. Specifically, a compound inhibited tube formation in mouse endothelial cells and downregulated the secretion of Vascular Endothelial Growth Factor (VEGF), indicating potential anti-angiogenic effects (Basappa et al., 2009).

Synthesis and Pharmacological Evaluation

Farrar et al. (1993) conducted structure-activity studies on anticonvulsant activity using analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione. The study found that several substituted benzyloxy compounds exhibited comparable or better anticonvulsant activity than the unsubstituted parent analog. This research demonstrates the chemical versatility and potential pharmacological applications of azaspiro derivatives (Farrar et al., 1993).

Chiral Heterospirocyclic Compounds in Peptide Synthesis

Stamm et al. (2003) synthesized heterospirocyclic N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine and explored its use in peptide synthesis. The study highlights the synthetic utility of spirocyclic azirin-3-amines for generating novel peptide structures, demonstrating the compound's role in advancing synthetic organic chemistry and peptide research (Stamm et al., 2003).

properties

IUPAC Name |

[(1R,3S)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FNO3/c1-15-6-7-16(13-19(15)24)12-17-4-2-3-5-18(17)22(28)25-10-8-23(9-11-25)20(26)14-21(23)27/h2-7,13,20-21,26-27H,8-12,14H2,1H3/t20-,21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEYKDXVEZBQMR-OYRHEFFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3CCC4(CC3)C(CC4O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3CCC4(CC3)[C@@H](C[C@@H]4O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

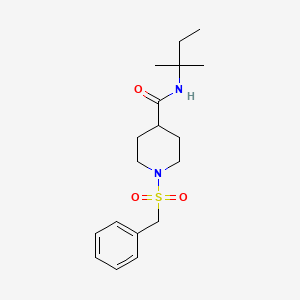

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)

![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)

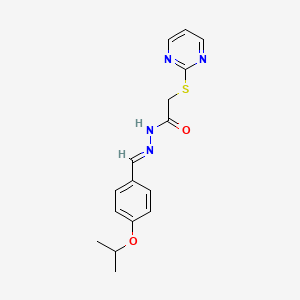

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)